6-Iodo-1,3-diazinane-2,4-dione
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Overview
Description
6-Iodo-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms. The presence of an iodine atom at the 6th position and carbonyl groups at the 2nd and 4th positions makes this compound unique and of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,3-diazinane-2,4-dione typically involves the iodination of 1,3-diazinane-2,4-dione. One common method is the reaction of 1,3-diazinane-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Higher oxidation state derivatives such as carboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
6-Iodo-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can block the enzyme’s activity, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazinane-2,4-dione: Lacks the iodine atom, making it less reactive in substitution reactions.
1,4-Diazinane-2,5-dione: Different ring structure with nitrogen atoms at different positions.
6-Iodo-1,3-diazine-2,4-dione: Similar structure but with different ring size and nitrogen positioning
Uniqueness
6-Iodo-1,3-diazinane-2,4-dione is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of more complex molecules and for exploring new chemical and biological activities .
Properties
Molecular Formula |
C4H5IN2O2 |
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Molecular Weight |
240.00 g/mol |
IUPAC Name |
6-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5IN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
QROIAUODFCRVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)I |
Origin of Product |
United States |
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